

# Chemical and physical properties of (RS)-(Tetrazol-5-yl)glycine

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## Compound of Interest

Compound Name: (RS)-(Tetrazol-5-yl)glycine

Cat. No.: B1683113

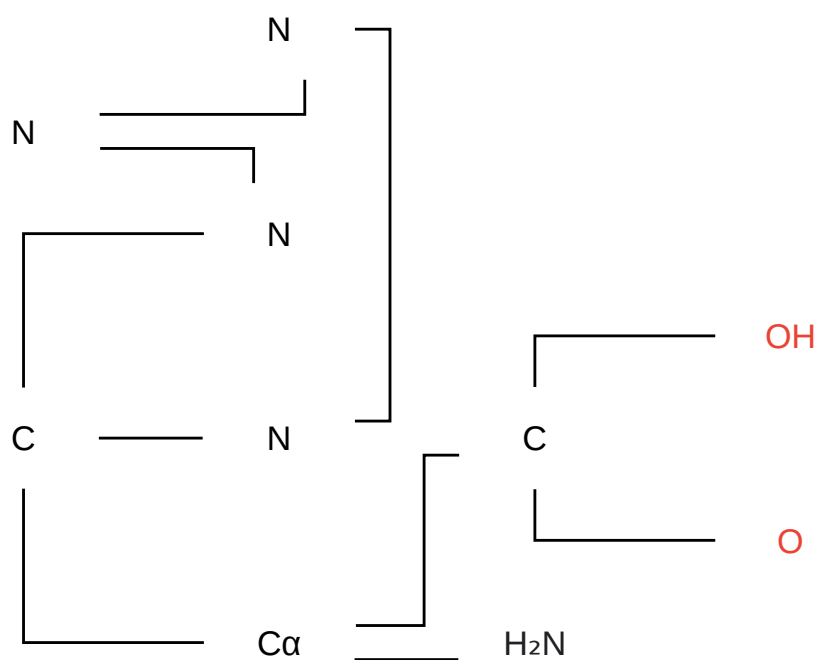
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## Abstract

**(RS)-(Tetrazol-5-yl)glycine** is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. Its unique structure, featuring a tetrazole ring as a bioisostere of a carboxylic acid group, confers high affinity and efficacy at the NMDA receptor. This document provides a comprehensive overview of the chemical and physical properties of **(RS)-(Tetrazol-5-yl)glycine**, detailed experimental protocols for its synthesis, and an exploration of its pharmacological activity, including its role in NMDA receptor signaling pathways. This guide is intended to serve as a valuable resource for researchers utilizing this compound in neuroscience and drug development.

## Chemical Structure

## Chemical Structure of (RS)-(Tetrazol-5-yl)glycine

[Click to download full resolution via product page](#)Caption: Chemical structure of **(RS)-(Tetrazol-5-yl)glycine**.

## Chemical and Physical Properties

**(RS)-(Tetrazol-5-yl)glycine**, also known by synonyms such as (tetrazol-5-yl)glycine and Tet-Glycine, is a synthetic amino acid analog. Its chemical formula is C<sub>3</sub>H<sub>5</sub>N<sub>5</sub>O<sub>2</sub> with a molecular weight of 143.1 g/mol .[\[1\]](#)[\[2\]](#)

**Table 1: General Chemical Properties**

Property	Value	Reference(s)
IUPAC Name	(RS)-Amino(1H-tetrazol-5-yl)acetic acid	<a href="#">[2]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N <sub>5</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	143.1 g/mol	<a href="#">[1]</a>
CAS Number	138199-51-6	<a href="#">[1]</a>
SMILES	<chem>C1(=NNN=N1)C(C(=O)O)N</chem>	<a href="#">[1]</a>
InChI Key	UKBRUIZWQZXFL-UHFFFAOYSA-N	<a href="#">[3]</a>

**Table 2: Physical Properties**

Property	Value	Notes	Reference(s)
Appearance	White solid	---	<a href="#">[4]</a>
Melting Point	290.76 °C	Predicted value	<a href="#">[1]</a>
Boiling Point	447.07 °C at 760 mmHg	Predicted value	<a href="#">[1]</a>
Density	1.81 g/cm <sup>3</sup>	Predicted value	<a href="#">[1]</a>
Solubility	Soluble in water (up to 50 mM)	---	<a href="#">[1]</a> <a href="#">[3]</a>

## pKa Values

Experimentally determined pKa values for **(RS)-(Tetrazol-5-yl)glycine** are not readily available in the literature. However, the pKa of the tetrazole ring in 5-substituted tetrazoles is known to be similar to that of a carboxylic acid.[5] The pKa of 5-methyltetrazole is 5.50.[6] For **(RS)-(Tetrazol-5-yl)glycine**, one can expect three ionizable groups: the carboxylic acid, the  $\alpha$ -amino group, and the tetrazole ring. The pKa of the carboxylic acid is expected to be in the range of 2-3, the  $\alpha$ -amino group around 9-10, and the tetrazole NH group around 4.5-5.5.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

While a full  $^1\text{H}$  NMR spectrum for **(RS)-(Tetrazol-5-yl)glycine** is not detailed in the primary literature, Lunn et al. (1992) provide data for a key intermediate in its synthesis, ethyl 2-tetrazol-5-yl-2-oximinoacetate. The reported chemical shifts in DMSO- $d_6$  were  $\delta$  1.21 (t,  $J$  = 7.2 Hz, 3 H) and 4.26 (q,  $J$  = 7.2 Hz, 2 H).[7]

### $^{13}\text{C}$ NMR Spectroscopy

Specific  $^{13}\text{C}$  NMR data for **(RS)-(Tetrazol-5-yl)glycine** is not available in the searched literature. For comparison, the carboxyl carbon of glycine resonates at approximately 173 ppm and the  $\alpha$ -carbon at around 42 ppm in  $\text{D}_2\text{O}$ . [8][9][10] The carbon of the tetrazole ring in 5-substituted tetrazoles typically appears in the range of 150-160 ppm.

## Mass Spectrometry

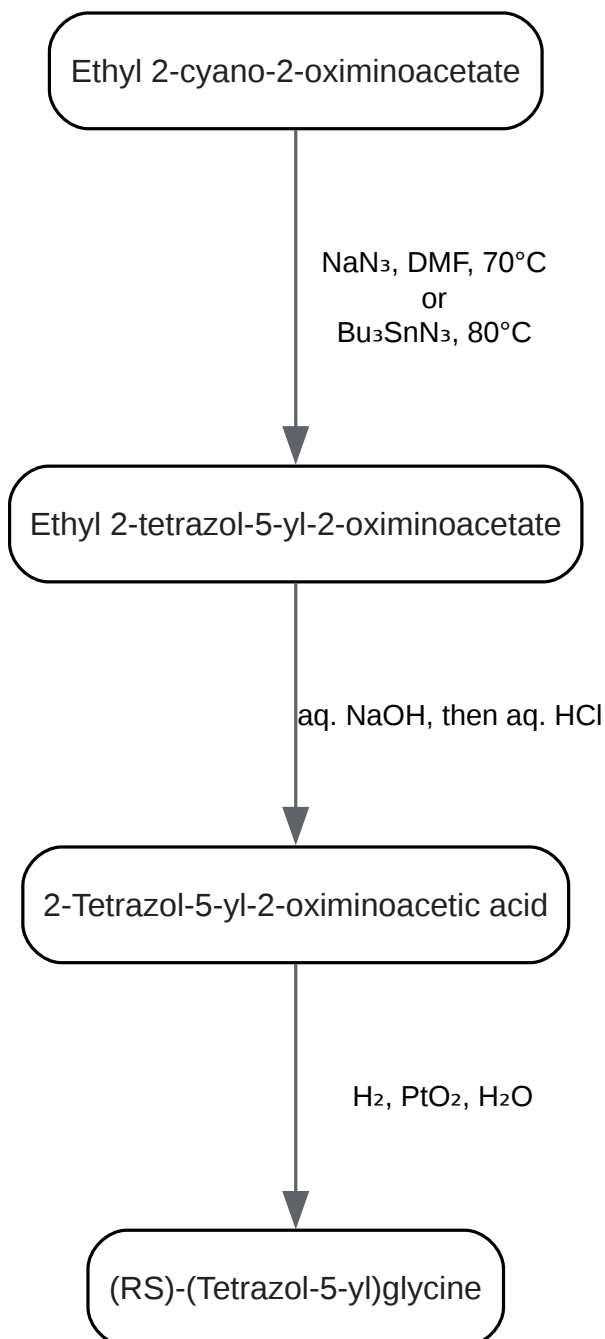
Detailed mass spectrometry data for **(RS)-(Tetrazol-5-yl)glycine** is not provided in the reviewed literature. However, the fragmentation of 5-substituted 1H-tetrazoles under mass spectrometry conditions is known to proceed via two main pathways: the elimination of a molecule of nitrogen ( $\text{N}_2$ ) or the loss of hydrazoic acid ( $\text{HN}_3$ ). [11] Therefore, for **(RS)-(Tetrazol-5-yl)glycine**, one would anticipate observing a molecular ion peak  $[\text{M}+\text{H}]^+$  at  $m/z$  144 and potential fragment ions corresponding to the loss of  $\text{N}_2$  ( $m/z$  116) or  $\text{HN}_3$  ( $m/z$  101).

## Experimental Protocols

The synthesis of **(RS)-(Tetrazol-5-yl)glycine** has been described by Lunn et al. (1992). Two alternative routes are provided, both starting from commercially available ethyl 2-cyano-2-oximinoacetate.[7]

## Synthesis Workflow

### Synthesis of (RS)-(Tetrazol-5-yl)glycine



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Caption: Synthetic workflow for **(RS)-(Tetrazol-5-yl)glycine**.

## Detailed Methodologies

### Route 1: Using Sodium Azide<sup>[7]</sup>

- Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: A mixture of ethyl 2-cyano-2-oximinoacetate and sodium azide is stirred in dry DMF at 70°C for 30 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate after acidification with HCl.
- Synthesis of 2-Tetrazol-5-yl-2-oximinoacetic Acid: The ester from the previous step is hydrolyzed using aqueous sodium hydroxide at room temperature for 3 hours, followed by acidification with HCl.
- Synthesis of **(RS)-(Tetrazol-5-yl)glycine**: The oxime is reduced via catalytic hydrogenation with platinum oxide in water. The product is then isolated.

### Route 2: Using Tributyltin Azide<sup>[7]</sup>

- Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: Ethyl 2-cyano-2-oximinoacetate is heated with tributyltin azide at 80°C. The product is isolated after treatment with HCl in ether.
- The subsequent steps of hydrolysis and reduction are carried out as described in Route 1.

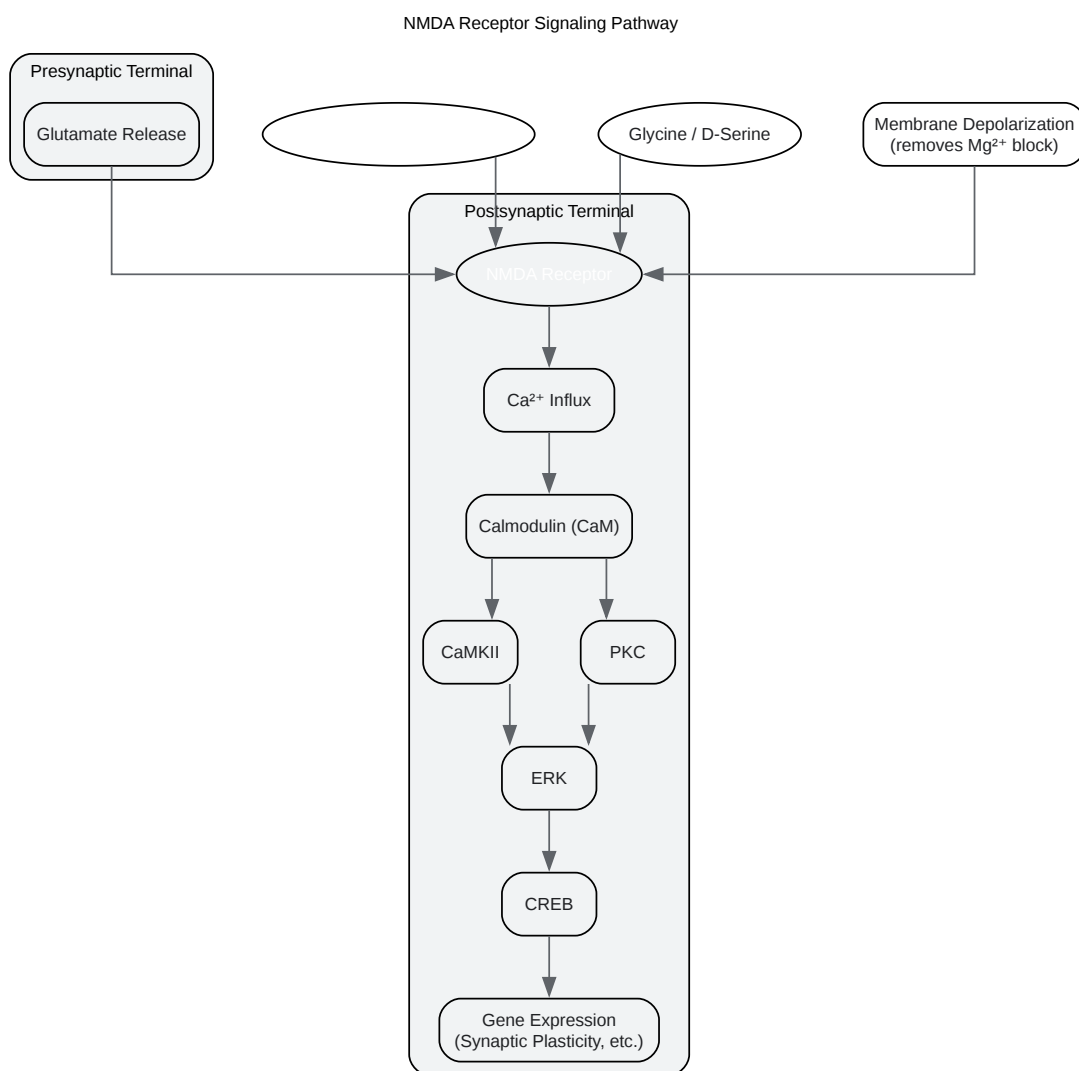
## Pharmacological Activity and Signaling Pathways

**(RS)-(Tetrazol-5-yl)glycine** is a highly potent and selective agonist of the NMDA receptor, being approximately 20 times more active than NMDA itself.<sup>[3][4]</sup> It potently displaces the binding of NMDA receptor ligands such as [<sup>3</sup>H]CGS19755 (IC<sub>50</sub> = 98 nM) and [<sup>3</sup>H]glutamate (IC<sub>50</sub> = 36 nM) from rat brain membranes.<sup>[12][13][14]</sup> The compound shows little to no activity at other glutamate receptor subtypes like AMPA and kainate receptors.<sup>[12][14]</sup>

## NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by agonists like **(RS)-(Tetrazol-5-yl)glycine**, along with the co-agonist glycine or D-serine, leads to the opening of its ion channel. This requires prior depolarization of the postsynaptic membrane to relieve the voltage-dependent block by Mg<sup>2+</sup>

ions. The influx of  $\text{Ca}^{2+}$  through the opened channel acts as a critical second messenger, initiating a cascade of intracellular signaling events.



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Caption: Simplified NMDA receptor signaling cascade.

This signaling cascade is fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

## Conclusion

**(RS)-(Tetrazol-5-yl)glycine** is a powerful pharmacological tool for studying the function and dysfunction of the NMDA receptor. Its high potency and selectivity make it a valuable compound for in vitro and in vivo investigations of glutamatergic neurotransmission. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties to aid researchers in their scientific endeavors. Further characterization, particularly experimental determination of its melting point, pKa values, and detailed spectroscopic analysis, would be beneficial for the scientific community.

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